molecular formula C20H26O3 B12288683 4-Keto 13-cis-Retinoic Acid-d3

4-Keto 13-cis-Retinoic Acid-d3

Cat. No.: B12288683
M. Wt: 317.4 g/mol
InChI Key: GGCUJPCCTQNTJF-CPIFKUAWSA-N
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Description

4-Keto 13-cis-Retinoic Acid-d3 is a stable isotope-labeled compound, specifically a deuterium-labeled analog of 4-Keto 13-cis-Retinoic Acid. It is part of the retinoic acid family, which plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis. The molecular formula of this compound is C20H23D3O3, and it has a molecular weight of 317.44 .

Preparation Methods

The synthesis of 4-Keto 13-cis-Retinoic Acid-d3 involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:

    Formation of the cyclohexenone ring: This step involves the cyclization of a suitable precursor to form the cyclohexenone ring.

    Introduction of the deuterium atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.

    Formation of the retinoic acid backbone: This involves the formation of the polyene chain through a series of condensation and elimination reactions.

    Oxidation to form the keto group: The final step involves the oxidation of the appropriate carbon atom to form the keto group

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Keto 13-cis-Retinoic Acid-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other retinoic acid derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions include different retinoic acid derivatives with altered functional groups .

Scientific Research Applications

4-Keto 13-cis-Retinoic Acid-d3 has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of retinoic acid derivatives.

    Biology: The compound is used to investigate the role of retinoic acid in cell differentiation and proliferation.

    Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and skin disorders.

    Industry: The compound is used in the development of new pharmaceuticals and cosmetic products .

Mechanism of Action

The mechanism of action of 4-Keto 13-cis-Retinoic Acid-d3 involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, the compound regulates gene expression by modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis. The molecular targets and pathways involved include the retinoic acid signaling pathway, which plays a crucial role in various physiological processes .

Comparison with Similar Compounds

4-Keto 13-cis-Retinoic Acid-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability. Similar compounds include:

Properties

Molecular Formula

C20H26O3

Molecular Weight

317.4 g/mol

IUPAC Name

(2Z,4E,6E,8E)-9-[6,6-dimethyl-3-oxo-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13-/i3D3

InChI Key

GGCUJPCCTQNTJF-CPIFKUAWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Origin of Product

United States

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